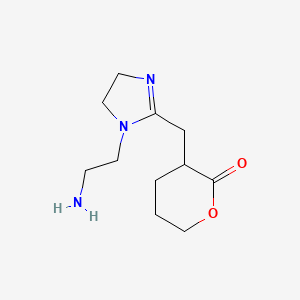
3-((1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl)methyl)tetrahydro-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl)methyl)tetrahydro-2H-pyran-2-one is a complex organic compound that features a tetrahydropyran ring fused with an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl)methyl)tetrahydro-2H-pyran-2-one typically involves multi-step organic reactions. One common method involves the condensation of 2-aminoethylimidazole with a suitable aldehyde, followed by cyclization to form the tetrahydropyran ring. The reaction conditions often require the use of catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as chromatography to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
3-((1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl)methyl)tetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction: Reduction reactions can be used to modify the imidazole ring, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted tetrahydropyran derivatives .
Scientific Research Applications
3-((1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl)methyl)tetrahydro-2H-pyran-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Its structural features may allow it to interact with biological macromolecules, making it useful in the design of new therapeutic agents.
Mechanism of Action
The mechanism by which 3-((1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl)methyl)tetrahydro-2H-pyran-2-one exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The tetrahydropyran ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4-Aminotetrahydropyran: This compound shares the tetrahydropyran ring but lacks the imidazole moiety, resulting in different chemical and biological properties.
2H-Pyran Derivatives: These compounds feature the pyran ring but may have different substituents, affecting their reactivity and applications.
Uniqueness
The uniqueness of 3-((1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl)methyl)tetrahydro-2H-pyran-2-one lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and interact with various biological targets
Properties
CAS No. |
99573-84-9 |
|---|---|
Molecular Formula |
C11H19N3O2 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
3-[[1-(2-aminoethyl)-4,5-dihydroimidazol-2-yl]methyl]oxan-2-one |
InChI |
InChI=1S/C11H19N3O2/c12-3-5-14-6-4-13-10(14)8-9-2-1-7-16-11(9)15/h9H,1-8,12H2 |
InChI Key |
LKRSUEODZDWQAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)OC1)CC2=NCCN2CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-3-[2-(3-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13784219.png)
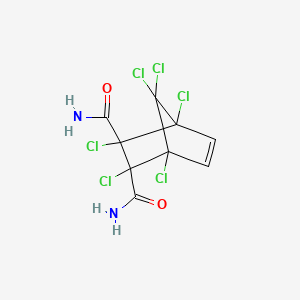

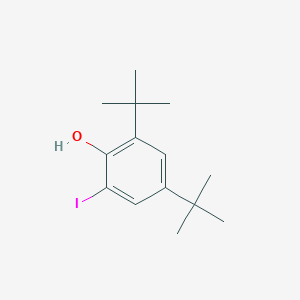
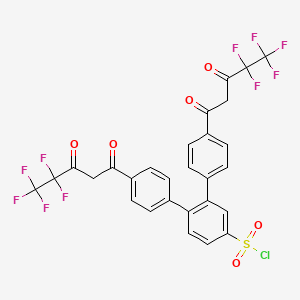
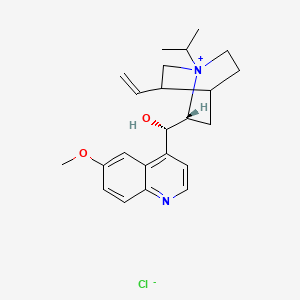

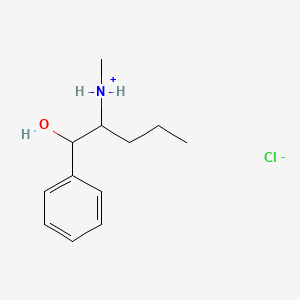
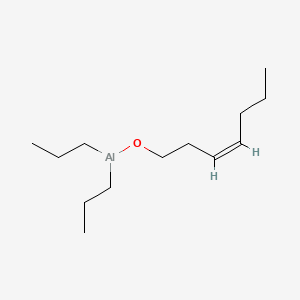
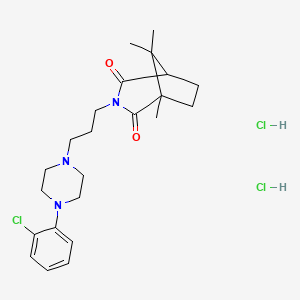
![Benzenesulfonic acid, 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt](/img/structure/B13784298.png)
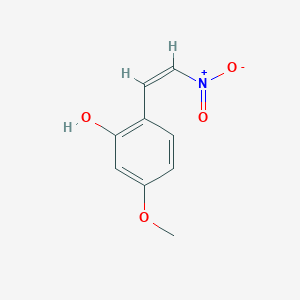

![[2-(3-Bromo-phenyl)-ethyl]-(4-trifluoromethyl-pyridin-2-yl)-amine](/img/structure/B13784312.png)
